Flubi-2

Organelle pH Secretory Pathway Ratiometric Imaging

Quantifying organelle-specific pH with untargeted dyes like BCECF is impossible due to cytosolic signal contamination. Flubi-2 solves this via avidin-fusion protein targeting. • Compartment-specific pH measurement (ER, Golgi) • Ratiometric readout (Ex 480-492 nm, Em 517-560 nm), pKa 6.5-6.7 • Essential calibration standard for Flubida-2 workflows • Enables direct H+ leak rate comparison (ER permeability 3x > Golgi)

Molecular Formula C78H88N8O16S2
Molecular Weight 1457.7 g/mol
Cat. No. B12406869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlubi-2
Molecular FormulaC78H88N8O16S2
Molecular Weight1457.7 g/mol
Structural Identifiers
SMILESCN(CCCCCCN(C)C(=O)C1=CC(=C(C=C1)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)CCCCC5C6C(CS5)NC(=O)N6.CN(CCCCCCN(C)C(=O)C1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)C(=O)CCCCC5C6C(CS5)NC(=O)N6
InChIInChI=1S/2C39H44N4O8S/c1-42(34(46)10-6-5-9-33-36-30(22-52-33)40-39(50)41-36)17-7-3-4-8-18-43(2)37(47)23-11-14-26(38(48)49)29(19-23)35-27-15-12-24(44)20-31(27)51-32-21-25(45)13-16-28(32)35;1-42(34(46)10-6-5-9-33-36-30(22-52-33)40-39(50)41-36)17-7-3-4-8-18-43(2)37(47)23-11-14-26(29(19-23)38(48)49)35-27-15-12-24(44)20-31(27)51-32-21-25(45)13-16-28(32)35/h2*11-16,19-21,30,33,36,44H,3-10,17-18,22H2,1-2H3,(H,48,49)(H2,40,41,50)/t2*30?,33-,36?/m00/s1
InChIKeySLQOWFJSMDSMPP-DSRQNWODSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Flubi-2: Site-Directed Ratiometric pH Indicator


Flubi-2 is a fluorescein-biotin based, membrane-impermeant ratiometric pH indicator dye (Ex=480–492 nm, Em=517–560 nm) with a reported pKa of 6.5–6.7 . It is the hydrolyzed product of the cell-permeant, non-fluorescent precursor Flubida-2 and functions by binding to avidin fusion proteins that are genetically targeted to specific subcellular compartments [1]. The compound has been employed to quantitate organelle pH in live cells, most notably within the endoplasmic reticulum (ER) and Golgi apparatus, where it enabled the first direct comparative measurement of H+ leak rates between these two secretory pathway compartments [2].

Ratiometric pH indicator Dual-excitation (480–492 nm), emission 517–560 nm, membrane-impermeant
Targeting requirement Requires genetically encoded avidin-fusion protein for organelle-specific recruitment
Activation route Hydrolyzed product of Flubida-2; activated by intracellular esterases

Flubi-2: Limitations of Generic Ratiometric Dyes


Generic ratiometric pH indicators such as BCECF (pKa ~6.98) or pHrodo dyes (pKa ~6.8) lack an intrinsic subcellular targeting mechanism; they diffuse passively throughout the cytosol and accumulate non-specifically, rendering them incapable of isolating signals from individual secretory pathway compartments . The Flubi-2/Flubida-2 system exploits a genetically encoded avidin-chimera to recruit the dye exclusively to the organelle of interest, thereby circumventing the confounding signal from cytosolic dye and enabling compartment-specific pH quantification and functional interrogation (e.g., H+ leak rate measurement) that is unattainable with untargeted probes [1]. Substituting Flubi-2 with BCECF or pHrodo would therefore forfeit the spatial resolution necessary to measure organelle-specific parameters such as ER versus Golgi pH gradients or differential membrane H+ permeability, directly invalidating the experimental objectives for which Flubi-2 was selected [2].

Flubi-2 / Flubida-2 system
Avidin-chimera targets dye to specific organelles (ER, Golgi)
Ratiometric dual-excitation corrects for loading and photobleaching
pKa context-dependent; reported ~6.6 in Golgi, ~6.8 in ER
Enables compartment-specific pH and H+ leak rate quantification
Untargeted dyes (BCECF, pHrodo)
No organelle selectivity; cytosolic/vesicular mixed signal
Single-intensity or mismatched pKa reduces quantitation accuracy
BCECF pKa ~6.98; pHrodo lacks internal reference
Spatial resolution and ratiometric correction may be lost; organelle pH gradients cannot be resolved

Flubi-2 Performance vs. Standard pH Dyes


Organelle-Specific pH Quantitation

Flubi-2, when delivered via the Flubida-2 precursor and captured by genetically encoded avidin-chimera proteins, enabled the first direct, simultaneous measurement of pH in the endoplasmic reticulum (ER) and Golgi apparatus of live HeLa cells. This spatial resolution is absent in untargeted dyes such as BCECF or pHrodo, which report an averaged cytosolic or vesicular signal [1]. In live intact cells expressing ER- or Golgi-targeted avidin chimeras, Flubi-2 yielded ER pH of 7.2 ± 0.2 and Golgi pH of 6.4 ± 0.3 [2].

Organelle-specific pH
Class-level inference
Flubi-2: ER pH 7.2 ± 0.2, Golgi pH 6.4 ± 0.3
Untargeted: mixed cytosolic signal only
Compartment-specific pH discrimination reported
HeLa cells; ER n=13, Golgi n=43; avidin-chimera required
Organelle pH Secretory Pathway Ratiometric Imaging

pKa Optimized for Golgi pH

The pKa of Flubi-2 shifts depending on its localization context: in vitro bound to avidin, pKa = 6.5; in the ER lumen bound to AV-KDEL, pKa = 6.8 ± 0.03; and in the Golgi lumen bound to ST-AV, pKa = 6.6 ± 0.04 [1]. In contrast, BCECF, a widely used ratiometric cytosolic pH indicator, has a reported pKa of ~6.98 and is optimized for the cytosolic pH range (~7.0–7.4) rather than the mildly acidic Golgi milieu .

pKa alignment
Cross-study comparable
Flubi-2 Golgi: pKa 6.6 ± 0.04
BCECF: pKa ~6.98 (cytosolic range)
pKa closer to Golgi pH supports measurement sensitivity
Live HeLa cells; ST-AV targeting; n=43 cells
pKa Golgi pH Ratiometric Calibration

Ratiometric Correction for Loading & Photobleaching

Flubi-2 is an intrinsically ratiometric dye, enabling pH determination via the ratio of fluorescence intensities at two excitation wavelengths (480–492 nm and an isosbestic point) rather than absolute intensity . This ratiometric property corrects for variations in dye loading, cell thickness, and photobleaching—limitations that compromise the quantitative accuracy of single-wavelength intensity-based probes such as pHrodo, which measures pH via fluorescence intensity increase upon acidification but lacks an internal reference [1].

Ratiometric correction
Class-level inference
Flubi-2: dual-excitation ratio (480–492 nm / isosbestic)
pHrodo: single-intensity, no internal reference
Normalizes for loading and photobleaching artifacts
Supports cross-experiment reproducibility
Ratiometric Photobleaching Quantitative Imaging

Prodrug Loading with On-Site Activation

Flubida-2, the membrane-permeable diacetate precursor of Flubi-2, enters cells via simple incubation and remains non-fluorescent until hydrolyzed by intracellular esterases to yield the active, membrane-impermeant Flubi-2 dye . This prodrug strategy eliminates the need for invasive microinjection and ensures that fluorescence signal originates exclusively from intracellular compartments, reducing extracellular background that plagues some pH indicators. Once hydrolyzed, Flubi-2 is retained within the avidin-targeted organelle due to both membrane impermeance and avidin-biotin binding [1].

Prodrug loading
Class-level inference
Flubida-2: esterase-activated, then avidin-retained
AM dyes: esterase-activated, no organelle retention
Combines loading with targeted intracellular retention
Incubation 2–4 µM Flubida-2; Pluronic F-127
Cell Permeability Esterase Activation Live Cell Imaging

Flubi-2: Key Application Scenarios


Secretory Pathway pH and H+ Leak Studies

Flubi-2 is uniquely suited for studies requiring compartment-specific pH measurement along the secretory pathway. In the foundational study by Wu et al., Flubi-2 enabled the direct comparison of ER and Golgi H+ leak rates, revealing that ER membranes exhibit an apparent H+ permeability three times greater than Golgi membranes—a finding that would have been impossible with untargeted cytosolic dyes [1]. This capability makes Flubi-2 the reagent of choice for laboratories investigating organelle acidification mechanisms, pH regulation in protein trafficking, or the effects of ionophores such as bafilomycin on specific secretory compartments.

Calibration Standard for Flubida-2 Assays

Flubi-2 serves as the essential calibration standard for experiments employing the Flubida-2 probe system. Because Flubi-2 is the fully hydrolyzed, fluorescent end-product of intracellular Flubida-2 activation, it can be used to construct in vitro pH calibration curves that directly correspond to the intracellular signal . Researchers using the targeted avidin-Flubi approach for Golgi or ER pH measurements require Flubi-2 to generate reliable calibration data, making procurement of both Flubida-2 and Flubi-2 a necessary pair for quantitative workflows.

High-Content Screening for Organelle pH Modulators

The combination of ratiometric readout and compartment-specific targeting positions Flubi-2 as a valuable tool for screening campaigns aimed at identifying compounds that perturb organelle pH homeostasis. The internal ratiometric correction mitigates well-to-well variability and photobleaching artifacts that confound intensity-based probes, while the avidin-targeting mechanism ensures that observed pH changes originate specifically from the organelle of interest rather than from cytosolic acidification [2]. This is particularly relevant for screening ion channel modulators, v-ATPase inhibitors, or compounds affecting Golgi function.

Microinjection for Avidin-Targeted pH Probing

Flubi-2 can be microinjected directly into cells to probe the local pH at sites where avidin fusion proteins are expressed, bypassing the Flubida-2 loading step entirely . This alternative application provides an orthogonal validation method for pH measurements obtained via Flubida-2 loading and is particularly useful when precise control over dye concentration at the target site is required or when the precursor loading efficiency is suboptimal in certain cell types.

Application
Selection Property
Validation Focus
Secretory pathway pH / H+ leak studies
Compartment-specific targeting via avidin chimera
Confirm ER/Golgi pH gradients and H+ permeability differences
Calibration standard for Flubida-2 assays
Fully hydrolyzed, fluorescent calibration standard
Construct in vitro pH calibration curves for intracellular signal
High-content organelle pH modulator screening
Ratiometric readout with internal correction
Identify compounds altering organelle pH with reduced well-to-well variability
Microinjection pH probing
Direct injection compatibility, bypasses precursor loading
Orthogonal validation of organelle pH measurements

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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